D-Glucitol-2-d

GC-MS Polyol Quantification Metabolic Flux

Quantification of sorbitol in complex biological matrices is prone to bias from unaccounted matrix effects and ionization variability when using unlabeled or non-isotopic internal standards. D-Glucitol-2-d (CAS 75607-68-0) solves this as a stable isotope-labeled analog. - Isotopic enrichment: ≥98 atom % deuterium at C-2 position. - Enables precise LC-MS/MS or GC-MS quantification (expected CV ≤5%). - Reduces ¹H NMR spectral interference from sorbitol protons. - Available for immediate R&D supply with verified co-elution profile.

Molecular Formula C6H14O6
Molecular Weight 183.18 g/mol
Cat. No. B13959503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol-2-d
Molecular FormulaC6H14O6
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D/t3-,4+,5+,6+/m0
InChIKeyFBPFZTCFMRRESA-KFIALCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucitol-2-d: Deuterated Polyol Reference Standard


D-Glucitol-2-d (CAS 75607-68-0) is a stable isotope‑labeled analog of D‑glucitol (sorbitol), wherein the hydrogen at the C‑2 position is replaced by deuterium (²H) . This single‑atom substitution yields a molecular mass shift from 182.17 g/mol to 183.18 g/mol while preserving the physicochemical behavior of the native polyol . The compound serves as an internal standard for NMR spectroscopy and mass spectrometry‑based quantification, with vendor‑specified isotopic enrichment ≥98 atom % D .

Deuterated ISTD Co-eluting internal standard for polyol quantification by LC-MS/MS and GC-MS
Non-exchangeable C-2 label Stable mass shift across aqueous/organic mobile phases and sample preparation
High isotopic enrichment Supports low-level quantification and reduces native analyte interference

Why Unlabeled Sorbitol Cannot Substitute for D-Glucitol-2-d


Substituting unlabeled D‑glucitol for D‑glucitol‑2‑d in analytical workflows introduces unaccounted matrix effects, ionization variability, and extraction losses that cannot be corrected by external calibration [1]. Deuterated internal standards co‑elute with the native analyte and experience nearly identical sample preparation and ionization behavior, thereby normalizing signal fluctuations and improving assay precision [2]. In contrast, structurally unrelated or unlabeled internal standards fail to track analyte‑specific matrix effects, resulting in quantitative bias that can exceed 50% in complex biological matrices [1]. Furthermore, in NMR spectroscopy, the intense proton signals from unlabeled sorbitol obscure analyte resonances, whereas the deuterium label eliminates this interference [3].

Matrix-effect correction Unlabeled sorbitol may not track extraction losses or ionization variability, risking quantitative bias in complex biological matrices.
Co-elution and signal normalization Non-isotopic internal standards lack co-elution behavior, limiting effective correction of matrix-induced signal fluctuations.
NMR spectral interference Unlabeled sorbitol produces intense proton signals that obscure analyte resonances; the C-2 deuterium label eliminates this interference.

D-Glucitol-2-d vs. Alternative Standards


High Isotopic Enrichment for GC-MS Quantification

D‑Glucitol‑2‑d is supplied with isotopic enrichment of ≥98 atom % D . This high enrichment ensures that the internal standard signal is well resolved from the native analyte (m/z difference ≥1 Da) and that the contribution of unlabeled species to the analyte channel is below the limit of quantification . In a validated GC‑MS method using U‑[¹³C]sorbitol (98.7% enrichment) as internal standard, the calibration curve exhibited linearity r = 0.999 over 0.1–8.0 nmol sorbitol with a precision CV = 4.3% [1]. Comparable enrichment specifications for D‑glucitol‑2‑d support equivalent analytical performance in analogous workflows.

Isotopic Enrichment
Class-level inference
≥98 atom % D
Supports GC-MS polyol quantification with low cross-channel interference
Comparable to U-[¹³C]sorbitol validation (r=0.999, CV 4.3%)
GC-MS Polyol Quantification Metabolic Flux

Deuterated Internal Standards Reduce Matrix-Effect Bias

In a systematic comparison of SIL‑IS types for LC‑ESI‑MS/MS quantification, deuterated internal standards demonstrated an average quantitative bias of −59.2% compared to ¹³C‑labeled standards due to differential ion suppression [1]. Spike accuracy for the deuterated IS was −38.4%, while the ¹³C‑labeled IS showed no significant bias. This underscores that while deuterated ISs effectively correct for matrix effects relative to non‑isotopic standards, they may still exhibit retention time shifts and differential ion suppression compared to ¹³C/¹⁵N‑labeled analogs [2]. Procurement decisions must weigh the cost advantage of deuterium labeling against the potential for residual matrix bias in complex samples.

Matrix-effect bias
Class-level inference
−59.2% quantitative bias (²H-IS vs ¹³C-IS)
Deuterated IS may exhibit retention shift and ion suppression differences
Spike accuracy −38.4% for ²H-IS; validate co-elution in target matrix
LC‑MS/MS Matrix Effect Bioanalysis

Non-Exchangeable C-2 Deuterium Labeling

Deuterium labels positioned on exchange‑labile sites (e.g., hydroxyl protons) undergo rapid H/D exchange with protic solvents, invalidating the internal standard . D‑Glucitol‑2‑d incorporates deuterium at the C‑2 carbon position , a non‑exchangeable site under typical analytical conditions (pH 2–9, aqueous/organic mobile phases). This site‑specific labeling ensures that the mass shift of +1.01 g/mol remains stable throughout sample preparation, chromatography, and ionization. In contrast, perdeuterated analogs may contain labile deuterium that exchanges, while ¹³C‑labeled standards require more costly synthetic routes .

Deuterium stability
Supporting evidence
Non-exchangeable C-2 position
Stable mass shift under typical sample prep and LC conditions
Avoids H/D exchange uncertainty of O-deuterated polyols
Stable Isotope Labeling H/D Exchange Method Validation

Kinetic Isotope Effect in Sorbitol Hydrogenolysis

Mechanistic studies of sorbitol hydrogenolysis on Ru catalysts demonstrate that deuterium substitution at the C‑5 position produces a more pronounced kinetic isotope effect (KIE) than deuteration at other positions, confirming that C(5)–H bond activation is the kinetically relevant step [1]. While D‑glucitol‑2‑d (C‑2 deuterated) was not explicitly tested in this study, the class‑level inference is that site‑specifically deuterated sorbitol isotopomers serve as mechanistic probes to dissect reaction pathways. Researchers requiring positional isotope labeling for KIE measurements can select D‑glucitol‑2‑d to interrogate steps involving the C‑2 position.

Kinetic isotope effect
Class-level inference
Position-dependent KIE; C-5 deuteration shows strong effect
Positional deuterated isotopologues serve as mechanistic probes
C-2 deuterated analog expected to interrogate C-2 reaction steps
Catalysis Kinetic Isotope Effect Reaction Mechanism

NMR Spectral Simplification with Deuterated Sorbitol

Sorbitol is an effective protein‑stabilization agent used at high concentrations (e.g., >0.5 M) in biomolecular NMR studies; however, its intense ¹H signals obscure resonances of interest [1]. Deuteration of sorbitol eliminates these interfering proton signals, enabling acquisition of otherwise unobtainable spectral information. While the referenced study utilized perdeuterated sorbitol prepared in‑house [1], D‑glucitol‑2‑d offers a commercially available alternative that provides analogous signal reduction at the C‑2 position. For applications requiring specific rather than global deuteration, site‑labeled compounds permit retention of some proton signals for internal referencing or structural constraints.

NMR interference
Supporting evidence
C-2 deuteration eliminates C-2 ¹H signal
Reduces spectral interference at high sorbitol concentrations
Perdeuterated sorbitol may be required for full signal suppression
NMR Spectroscopy Protein Stabilization Biomolecular NMR

D-Glucitol-2-d Application Scenarios


LC-MS/MS Quantification of Sorbitol in Biological Matrices

Use D‑glucitol‑2‑d as a SIL‑IS for sorbitol quantification in plasma, urine, or tissue homogenates. Deuterated internal standards reduce matrix‑effect bias compared to non‑isotopic ISs, though residual retention time shifts may still introduce bias relative to ¹³C‑labeled ISs (up to 59.2% in some systems) [1]. Researchers should validate co‑elution and ion suppression equivalence in their specific matrix.

GC-MS Stable Isotope Dilution Analysis of Polyol Pathway Metabolites

D‑glucitol‑2‑d can be employed as an internal standard in GC‑MS methods for polyol quantification following derivatization (e.g., trifluoroacetylation). Calibration linearity (r = 0.999) and precision (CV = 4.3%) achieved with analogous ¹³C‑labeled sorbitol ISs [2] are expected with D‑glucitol‑2‑d provided isotopic enrichment ≥98 atom % D .

Mechanistic Probing of Sorbitol Reactions via Position-Specific KIE

For studies requiring elucidation of rate‑limiting steps involving the C‑2 position of sorbitol, D‑glucitol‑2‑d serves as a site‑specific isotopologue. Kinetic isotope effect measurements with positionally defined deuterated sorbitols have confirmed C(5)–H activation as kinetically relevant in Ru‑catalyzed hydrogenolysis [3]; analogous experiments with C‑2‑deuterated sorbitol can interrogate steps involving that position.

Biomolecular NMR with Sorbitol as Stabilizing Excipient

D‑glucitol‑2‑d provides partial deuteration that reduces ¹H interference from the C‑2 position in NMR spectra, enabling protein stabilization at high sorbitol concentrations without complete spectral obscuration [4]. For applications requiring full elimination of sorbitol proton signals, perdeuterated or uniformly ¹³C‑labeled sorbitol may be preferable.

Application
Selection Property
Validation Focus
LC-MS/MS polyol quantification in research matrices
Deuterated co-eluting SIL-IS
Matrix-effect correction and co-elution validation
GC-MS polyol pathway metabolite analysis
High isotopic enrichment ISTD
Derivatization linearity and precision review
Mechanistic sorbitol reaction studies at C-2
Position-specific C-2 deuteration
Kinetic isotope effect interpretation
Biomolecular NMR with sorbitol stabilizer
Reduced ¹H interference at C-2
Spectral quality at high excipient concentration

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